molecular formula C15H22N2O3S B6010409 1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B6010409
M. Wt: 310.4 g/mol
InChI Key: XAZLFJCHTDYIOY-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a methanesulfonyl group, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and its utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Attachment of the 3-Methylphenyl Group: This step involves the alkylation of the piperidine ring with a 3-methylbenzyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide using appropriate reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: Similar structure with a different position of the methyl group.

    1-METHANESULFONYL-N-[(3-CHLOROPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: Similar structure with a chloro group instead of a methyl group.

Uniqueness

1-METHANESULFONYL-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanesulfonyl group and the 3-methylphenyl group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-5-3-6-13(9-12)10-16-15(18)14-7-4-8-17(11-14)21(2,19)20/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLFJCHTDYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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